molecular formula C18H15N3O3 B14890384 N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline

N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline

Cat. No.: B14890384
M. Wt: 321.3 g/mol
InChI Key: SCHOKXDETJYGDK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a benzofuran fused with a pyrimidine ring

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H15N3O3/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17/h3-10H,1-2H3,(H,19,20,21)

InChI Key

SCHOKXDETJYGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine, typically involves aza-Wittig reactions. Iminophosphoranes react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields, often in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both benzofuran and pyrimidine rings

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